h-NTPDase-IN-4
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Overview
Description
It has been identified as an effective inhibitor for several isoforms of NTPDase, including h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 . The compound has shown potential in various scientific research applications due to its ability to inhibit these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of h-NTPDase-IN-4 involves a series of chemical reactions. One of the primary methods includes the sequential SNAr (nucleophilic aromatic substitution) and Suzuki reactions. The process begins with the preparation of thieno[3,2-d]pyrimidine derivatives, which are then subjected to the SNAr reaction followed by the Suzuki coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
h-NTPDase-IN-4 primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions . These reactions are crucial in the synthesis of the compound.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the use of nucleophiles such as amines or thiols in the presence of a base.
Suzuki Coupling Reaction: This reaction involves the use of palladium catalysts and boronic acids or esters under basic conditions.
Major Products
The major product formed from these reactions is the thieno[3,2-d]pyrimidine derivative, which is a key intermediate in the synthesis of this compound .
Scientific Research Applications
h-NTPDase-IN-4 has several scientific research applications, including:
Mechanism of Action
h-NTPDase-IN-4 exerts its effects by inhibiting the activity of NTPDase enzymes. These enzymes are responsible for the hydrolysis of nucleoside triphosphates and diphosphates, which play a crucial role in purinergic signaling. By inhibiting these enzymes, this compound can modulate various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide: A potent inhibitor of h-NTPDase1.
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide: Inhibits h-NTPDase2.
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide: Selectively inhibits h-NTPDase8.
Uniqueness
h-NTPDase-IN-4 is unique due to its broad-spectrum inhibition of multiple NTPDase isoforms, including h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 . This makes it a valuable tool in research for studying the role of these enzymes in various biological processes and diseases.
Properties
Molecular Formula |
C22H8F12N2S |
---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
4,7-bis[3,5-bis(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C22H8F12N2S/c23-19(24,25)11-1-9(2-12(5-11)20(26,27)28)15-7-37-18-16(35-8-36-17(15)18)10-3-13(21(29,30)31)6-14(4-10)22(32,33)34/h1-8H |
InChI Key |
TYDAPAGFPMDHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC3=C2N=CN=C3C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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